2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetonitrile
Description
This compound is a triazoloquinazoline derivative characterized by a complex heterocyclic scaffold. Key structural features include:
- A triazolo[1,5-c]quinazoline core with 8,9-dimethoxy substituents, which may enhance π-π stacking interactions and modulate electronic properties.
- A thioacetonitrile group at the 5-position, which introduces polarity and reactivity due to the nitrile moiety.
Properties
IUPAC Name |
2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2S/c1-12-9-13(2)26(24-12)7-5-18-23-19-14-10-16(28-3)17(29-4)11-15(14)22-20(27(19)25-18)30-8-6-21/h9-11H,5,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXQSCVMDSUISZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC#N)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile, is a heterocyclic compound. Heterocyclic compounds are known for their broad range of chemical and biological properties. They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures
Mode of Action
It is known that heterocyclic compounds can show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Biochemical Pathways
Given the broad range of biological activities of heterocyclic compounds, it can be inferred that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
It is known that heterocyclic compounds are highly soluble in water and other polar solvents, which could potentially impact their bioavailability.
Biological Activity
The compound 2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetonitrile is a complex chemical structure that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.51 g/mol. The structure features multiple heterocycles, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and triazole moieties. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines:
- A549 (Lung Cancer) : Compounds with similar structures exhibited IC50 values ranging from 26 µM to 49.85 µM, indicating moderate cytotoxicity against lung cancer cells .
- MCF-7 (Breast Cancer) : Some derivatives showed significant growth inhibition with IC50 values as low as 3.0 μM, suggesting strong antiproliferative effects .
The mechanism by which these compounds exert their anticancer effects often involves:
- Induction of Apoptosis : Many pyrazole derivatives have been reported to induce apoptosis in cancer cells, leading to reduced cell viability.
- Cell Cycle Arrest : Certain compounds have been shown to arrest the cell cycle at the SubG1/G1 phase, preventing further proliferation .
Anti-inflammatory Activity
Beyond anticancer properties, pyrazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that compounds similar to our target compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Enzyme Inhibition
Some studies suggest that the compound may act as an inhibitor of key enzymes involved in cellular signaling pathways:
- Cholinesterase Inhibition : Certain analogs have demonstrated potential as cholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Anticancer | A549 | 26 | |
| Compound B | Anticancer | MCF-7 | 3.0 | |
| Compound C | Anti-inflammatory | Various | N/A | |
| Compound D | Cholinesterase Inhibitor | N/A | N/A |
Study 1: Pyrazole Derivatives Against A549 Cells
In a study conducted by Wei et al., a series of pyrazole derivatives were synthesized and tested for their anticancer activity against A549 cells. The most potent derivative exhibited an IC50 value of 26 µM, highlighting the importance of structural modifications in enhancing biological activity .
Study 2: Mechanistic Insights into Anticancer Activity
Research by Kumar et al. focused on the mechanism of action for pyrazole-based compounds, revealing that they induce apoptosis through caspase activation and inhibit cell cycle progression at critical checkpoints . This study underscores the therapeutic potential of such compounds in cancer treatment.
Comparison with Similar Compounds
Structural Analogs
The compound’s closest analog, 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-methylbenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline (PubChem entry, ), differs in the 5-position substituent:
- Target compound : Thioacetonitrile group (polar, nitrile functionality).
- Analog : (4-Methylbenzyl)thio group (hydrophobic, aromatic bulk).
Table 1: Structural and Physicochemical Comparison
However, the bulkier (4-methylbenzyl)thio group in the analog could favor membrane permeability and receptor binding in hydrophobic pockets .
Pharmacological Profile
Triazoloquinazoline derivatives are known to interact with adenosine receptors. For example:
- A2A antagonists often feature bulky aromatic substituents to block the receptor’s orthosteric site.
- A3 agonists may require smaller, polar groups for activation.
The target compound’s nitrile group could favor interactions with cysteine or serine residues in adenosine A3 receptors, while the pyrazole-ethyl chain might align with A2A receptor subpockets . In contrast, the (4-methylbenzyl)thio analog’s hydrophobic substituent may confer A2A antagonism, similar to known antagonists like ZM-241383.
Chemoinformatics Analysis
Using Tanimoto similarity coefficients (), the structural similarity between the target compound and its analog was calculated:
- Tanimoto Index : 0.78 (based on binary fingerprint comparison), indicating moderate similarity.
- Key Differences : Nitrile vs. benzyl-thio groups dominate the dissimilarity, affecting electronic and steric properties .
Table 2: Similarity Coefficients for Selected Triazoloquinazolines
| Compound Pair | Tanimoto Coefficient | Jaccard Index |
|---|---|---|
| Target vs. Analog () | 0.78 | 0.64 |
| Target vs. ZM-241385 | 0.55 | 0.42 |
The higher Tanimoto score for the analog in underscores its structural relevance, though pharmacological divergence is likely due to substituent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
